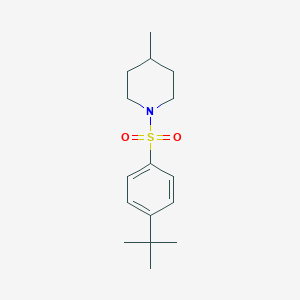![molecular formula C18H23Cl2N3O2 B241656 Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate, also known as EDCQ or Ethyl 7,8-dichloro-1,4-dihydroquinoline-3-carboxylate, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate is not fully understood. However, it has been suggested that Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to inhibit the growth of various cancer cell lines in vitro and to induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Moreover, it has been extensively studied for its potential therapeutic applications, which makes it a potential candidate for further research. However, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate also has some limitations for lab experiments. It is a highly reactive compound and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.
Orientations Futures
There are several future directions for research on Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate. One potential direction is to further elucidate its mechanism of action. This could be done by studying the effects of Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate on various signaling pathways and enzymes involved in the inflammatory response. Another potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further research could be done to investigate its potential as an anti-tumor and anti-bacterial agent. Finally, the development of novel Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate derivatives with improved biological activities could also be a potential future direction for research.
Méthodes De Synthèse
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate can be synthesized by reacting 7,8-dichloro-1,4-dihydroquinoline-3-carboxylic acid with diethylamine and ethyl chloroformate. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various chromatographic techniques.
Applications De Recherche Scientifique
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has also been found to possess anti-tumor properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro. Moreover, Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate has been found to possess anti-bacterial properties, which makes it a potential candidate for the treatment of various bacterial infections.
Propriétés
Nom du produit |
Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C18H23Cl2N3O2 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
ethyl 7,8-dichloro-4-[2-(diethylamino)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-4-23(5-2)10-9-21-16-12-7-8-14(19)15(20)17(12)22-11-13(16)18(24)25-6-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,21,22) |
Clé InChI |
OROGFCHNNLCUAV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl |
SMILES canonique |
CCN(CC)CCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)

![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)



![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)


